Losartan N1-Glucuronide
Description
Contextualization of Losartan (B1675146) N1-Glucuronide within the Overall Biotransformation of Losartan
The biotransformation of losartan primarily follows two major routes: oxidation and glucuronidation. pharmgkb.org The oxidation pathway, mediated by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, leads to the formation of E-3174, a metabolite that is 10 to 40 times more potent than losartan itself and is largely responsible for the drug's therapeutic effects. pharmgkb.orgdrugbank.com
Concurrently, losartan undergoes extensive phase II metabolism through glucuronidation, a process that attaches a hydrophilic glucuronic acid molecule to the drug, thereby facilitating its excretion. This reaction occurs at the tetrazole ring of the losartan molecule, resulting in the formation of two distinct regioisomeric N-glucuronides: Losartan N1-Glucuronide and Losartan N2-Glucuronide. nih.govhelsinki.fi
One study has reported that this compound is an effective inhibitor of angiotensin II, with an IC50 value of 1.4 μM. However, this information originates from a commercial supplier and awaits further confirmation in peer-reviewed scientific literature.
Significance of N-Glucuronidation in Xenobiotic Metabolism Research
N-glucuronidation, the enzymatic addition of glucuronic acid to a nitrogen atom in a substrate, is a critical pathway in the metabolism of a vast array of xenobiotics, including many pharmaceuticals, environmental pollutants, and dietary components. hyphadiscovery.com This process is a cornerstone of phase II metabolism, which generally serves to increase the water solubility of foreign compounds, thereby promoting their elimination from the body and often, but not always, leading to their detoxification. hyphadiscovery.com
The significance of N-glucuronidation in drug metabolism research is underscored by several key aspects:
Species-Specific Differences: There are pronounced variations in N-glucuronidation activity across different species. hyphadiscovery.com Humans, in particular, often exhibit much higher rates of N-glucuronidation compared to many animal species used in preclinical studies. hyphadiscovery.com This is largely attributed to the activity of specific UGT enzymes, such as UGT1A4 and UGT2B10, which are highly active in human N-glucuronidation. hyphadiscovery.com These species differences can have significant implications for the extrapolation of drug metabolism and safety data from animal models to humans.
Role in Detoxification and Bioactivation: While typically a detoxification pathway, N-glucuronidation can, in some instances, lead to the formation of reactive metabolites. For example, the N-O-glucuronides of some aromatic amines have been implicated in toxicity. helsinki.fi
Impact on Pharmacokinetics: The formation of N-glucuronides significantly alters the physicochemical properties of a drug, affecting its distribution, clearance, and potential for drug-drug interactions.
Prevalence in Modern Drug Candidates: With an increasing number of new drug candidates featuring nitrogen-containing heterocyclic structures, the importance of understanding N-glucuronidation pathways is growing. hyphadiscovery.com The study of compounds like losartan, which contains a tetrazole ring, provides valuable insights into the regioselectivity and enzymatic control of N-glucuronidation of such scaffolds. nih.gov
The investigation of this compound, therefore, not only contributes to a more complete understanding of the metabolic fate of a clinically important drug but also serves as a valuable case study in the broader field of xenobiotic metabolism.
Detailed Research Findings
The following tables summarize key research findings related to the enzymatic formation of this compound and the broader context of losartan glucuronidation.
Table 1: UGT Isoforms Involved in Losartan N-Glucuronidation
| Metabolite | UGT Isoform(s) | Reference(s) |
| This compound | UGT1A10 | nih.govresearchgate.net |
| Losartan N2-Glucuronide | UGT1A1, UGT1A3, UGT1A10, UGT2B7, UGT2B17 | nih.govresearchgate.net |
Table 2: Key Enzymes in Losartan Metabolism
| Metabolic Pathway | Enzyme(s) | Resulting Metabolite(s) | Significance | Reference(s) |
| Oxidation | CYP2C9, CYP3A4 | E-3174 | Major active metabolite | pharmgkb.orgdrugbank.com |
| N1-Glucuronidation | UGT1A10 | This compound | Minor metabolite | nih.govresearchgate.net |
| N2-Glucuronidation | UGT1A1, UGT2B7 (major contributors in HLM) | Losartan N2-Glucuronide | Major glucuronide metabolite | nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-32-33-35(26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOPSQNVVWGEQG-RTCYWULBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857943 | |
| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138584-34-6 | |
| Record name | beta-D-Glucopyranuronic acid, 1-(5-(4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-yl)-1H-tetrazol-1-yl)-1-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138584346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-(4'-((2-BUTYL-4-CHLORO-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)METHYL)(1,1'-BIPHENYL)-2-YL)-1H-TETRAZOL-1-YL)-1-DEOXY-.BETA.-D-GLUCOPYRANURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ2393SFX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymatic Biogenesis and Regioselective Metabolism Pathways of Losartan N1 Glucuronide
Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Losartan (B1675146) N-Glucuronidation
The N-glucuronidation of Losartan is not a random event but is orchestrated by specific UGT isoforms, each exhibiting distinct regioselectivity towards the two nitrogen atoms (N1 and N2) of the tetrazole ring.
Investigation of Other UGT Isoforms (e.g., UGT1A1, UGT1A3, UGT2B7, UGT2B17) and Their Regioselectivity towards Losartan Tetrazole Nitrogens (N1 vs. N2)
While UGT1A10 is crucial for N1-glucuronidation, other UGT isoforms also play a significant role in the metabolism of Losartan, primarily targeting the N2 position of the tetrazole ring. nih.govpharmgkb.org These isoforms include UGT1A1, UGT1A3, UGT2B7, and UGT2B17. nih.govpharmgkb.orgresearchgate.net
| UGT Isoform | Regioselectivity for Losartan Glucuronidation |
| UGT1A10 | N1- and N2-glucuronide |
| UGT1A1 | N2-glucuronide |
| UGT1A3 | N2-glucuronide |
| UGT2B7 | N2-glucuronide |
| UGT2B17 | N2-glucuronide |
Comparative Glucuronidation Studies Across Diverse Biological Systems
To better understand the metabolic fate of Losartan, researchers have conducted comparative studies across different biological systems, revealing interesting species-specific variations in glucuronidation profiles.
In Vitro Glucuronidation Profiles in Liver Microsomes from Various Animal Species (e.g., Rabbit, Rat, Pig, Moose, Bovine)
Studies utilizing liver microsomes from various animal species have demonstrated significant differences in the production of Losartan glucuronide regioisomers. nih.govpharmgkb.org While human liver microsomes produce both N1- and N2-glucuronides, the ratios and predominant isomers can vary among species such as rabbit, rat, pig, moose, and bovine. helsinki.finih.govpharmgkb.org For instance, all tested animal liver microsomes were capable of producing one or two N-glucuronides of Losartan. nih.govpharmgkb.org Interestingly, compared to animal liver microsomes, human liver microsomes have been observed to glucuronidate aglycones, including Losartan, less efficiently in some studies. helsinki.fi
| Species | Glucuronidation of Losartan in Liver Microsomes |
| Human | N1- and N2-glucuronide formation observed. nih.govpharmgkb.org |
| Rabbit | Produces N-glucuronides. nih.govpharmgkb.org |
| Rat | Produces N-glucuronides. nih.govpharmgkb.org |
| Pig | Produces N-glucuronides. nih.govpharmgkb.org |
| Moose | Produces N-glucuronides. nih.govpharmgkb.org |
| Bovine | Produces N-glucuronides. nih.govpharmgkb.org |
Evaluation of Recombinant Human UGT Enzyme Activity for Losartan N1-Glucuronide Formation
The use of recombinant human UGT enzymes has been instrumental in dissecting the specific contributions of each isoform to Losartan glucuronidation. These in vitro systems allow for the study of individual enzymes in a controlled environment, free from the confounding variables present in liver microsomes. helsinki.fi Such studies have been crucial in confirming the unique role of UGT1A10 in forming this compound and in delineating the N2-regioselectivity of UGT1A1, UGT1A3, UGT2B7, and UGT2B17. helsinki.finih.govpharmgkb.orgresearchgate.net
Kinetic Analysis of UGT-Mediated this compound Formation
Kinetic analyses of Losartan glucuronidation have provided valuable insights into the efficiency of the enzymatic reactions. These studies typically determine the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, and the maximum reaction velocity (Vmax).
Advanced Analytical and Structural Characterization Methodologies for Losartan N1 Glucuronide
Application of Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for isolating and quantifying drug metabolites from complex biological matrices. The polarity and structural similarity of glucuronide isomers necessitate high-resolution separation techniques.
High-Performance Liquid Chromatography (HPLC) Methodologies for Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of losartan (B1675146) and its metabolites. For the separation of glucuronides, which are more polar than the parent drug, reversed-phase HPLC is commonly employed. Chromatographic conditions are optimized to achieve resolution between the parent drug, its active metabolite (EXP3174), and various glucuronide isomers. sci-hub.se
Methods often utilize C18 or cyano-terminated columns, which provide the necessary selectivity. bioline.org.brijpsr.com A gradient elution is typically required to resolve the less polar parent compound and the more hydrophilic glucuronide metabolites within a reasonable analysis time. Mobile phases commonly consist of an aqueous component, such as a phosphate (B84403) or ammonium (B1175870) formate (B1220265) buffer with an adjusted pH, and an organic modifier like acetonitrile. nih.govresearchgate.net UV detection is frequently used, with wavelengths set around 225-254 nm to monitor the eluted compounds. bioline.org.brnih.gov While many published HPLC methods focus on losartan and its primary active metabolite, EXP3174, the principles are directly applicable to the separation of Losartan N1-Glucuronide, which would typically elute earlier than the less polar parent drug due to its hydrophilic glucuronic acid moiety.
Table 1: Representative HPLC Conditions for Losartan Metabolite Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 or Cyano (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile/Methanol B: Aqueous Buffer (e.g., Phosphate, Formate) | | Elution | Gradient or Isocratic | | Flow Rate | 0.6 - 1.2 mL/min | | Detection | UV at 225 nm or 254 nm | | Temperature | Ambient or controlled (e.g., 30-40 °C) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification
For highly sensitive and specific detection and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. LC-MS/MS methods are essential for quantifying low concentrations of metabolites like this compound in biological fluids. pmda.go.jp
In LC-MS/MS analysis, detection is typically performed using electrospray ionization (ESI) in either positive or negative ion mode. For glucuronides, a characteristic fragmentation pattern in MS/MS involves the neutral loss of the glucuronic acid moiety (C6H8O6), which corresponds to a mass loss of 176.03 Da. nih.gov Given the molecular weight of this compound (599.03 g/mol ), the precursor ion [M+H]⁺ would be approximately m/z 599.2. nih.gov A common and specific transition to monitor in Multiple Reaction Monitoring (MRM) mode would be the fragmentation of this precursor ion to the aglycone (losartan), producing a product ion at m/z 423.2. researchgate.netnih.gov This specific transition allows for highly selective quantification, minimizing interference from other metabolites or endogenous matrix components.
Table 2: Exemplary LC-MS/MS Parameters for Glucuronide Analysis
| Parameter | Description |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Precursor Ion [M+H]⁺ | ~m/z 599.2 (for this compound) |
| Product Ion | ~m/z 423.2 (corresponding to the losartan aglycone) |
| Characteristic Loss | Neutral loss of 176.0 Da (glucuronic acid moiety) nih.gov |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Spectroscopic Approaches for Definitive Structural Elucidation
While chromatographic techniques can separate isomers, spectroscopic methods are required for the unambiguous determination of their chemical structures, particularly the site of conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Determination of Glucuronidation Sites
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of glucuronide metabolites. helsinki.fi It provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise identification of the atom to which the glucuronic acid moiety is attached.
To confirm the N1-glucuronidation site on the tetrazole ring of losartan, the NMR spectrum of the metabolite is compared directly with that of the parent compound. helsinki.fi The conjugation of the bulky glucuronic acid group causes significant changes in the chemical shifts of the protons and carbons near the linkage site. helsinki.fi One-dimensional (1D) ¹H NMR and ¹³C NMR can reveal these shifts. For unambiguous assignment, two-dimensional (2D) NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. researchgate.nethelsinki.fi An HMBC experiment can show a correlation between the anomeric proton of the glucuronic acid moiety and the carbons of the tetrazole ring, confirming the N-linkage. NOESY experiments, which detect through-space proximity of protons, can further solidify the structural assignment. mdpi.com
Strategies for Enzyme-Assisted and Chemical Synthesis of this compound as Reference Standards
The validation of bioanalytical methods and the definitive identification of metabolites require pure analytical reference standards. colab.ws For this compound, these standards can be produced through either enzyme-assisted or chemical synthesis.
Enzyme-assisted synthesis utilizes UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation in vivo. helsinki.fi Incubations of losartan with liver microsomes from various species (such as pig, rat, or bovine) or with specific recombinant human UGT enzymes can generate the desired glucuronide. nih.govcolab.ws Studies have shown that while several UGTs can produce the N2-glucuronide, the human enzyme UGT1A10 is capable of yielding the this compound isomer. researchgate.netnih.gov This biosynthetic approach has the advantage of producing the specific β-anomer that is formed biologically. helsinki.fi
Chemical synthesis offers an alternative route. The Koenigs-Knorr reaction is a classic method for forming glucuronide linkages, though it may require protecting other reactive groups on the molecule to ensure regioselectivity and can produce a mixture of anomers. researchgate.net Modifications of this reaction can be used for the production of N-glucuronides. helsinki.fi Following synthesis, the desired product must be purified, typically using HPLC, to serve as a reliable reference standard. colab.ws
Table 3: UGT Enzymes Involved in Losartan Glucuronidation
| UGT Isoform | Predominant Metabolite Formed |
|---|---|
| UGT1A10 | This compound, Losartan N2-Glucuronide researchgate.netnih.gov |
| UGT1A1, UGT1A3, UGT2B7, UGT2B17 | Losartan N2-Glucuronide nih.gov |
Mechanistic Disposition and Pre Clinical Pharmacokinetics of Losartan N1 Glucuronide
In Vitro Disposition Studies of Losartan (B1675146) N1-Glucuronide
In vitro studies are crucial for elucidating the fundamental biochemical processes involved in the metabolism and transport of drug compounds. For Losartan N1-Glucuronide, these studies have primarily centered on its formation in liver systems and its movement across biological membranes.
Liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard in vitro tool for studying drug metabolism, particularly reactions catalyzed by UDP-glucuronosyltransferases (UGTs). Research has shown that losartan is conjugated to form two primary N-glucuronide isomers, this compound and Losartan N2-Glucuronide. sci-hub.se
Table 1: Human UGT Isoforms Involved in Losartan N-Glucuronidation This table is interactive. You can sort and filter the data.
| UGT Isoform | Metabolite Formed | Reference |
|---|---|---|
| UGT1A1 | N2-Glucuronide | researchgate.netpharmgkb.org |
| UGT1A3 | N2-Glucuronide | researchgate.net |
| UGT1A10 | N1-Glucuronide, N2-Glucuronide | researchgate.net |
| UGT2B7 | N2-Glucuronide | researchgate.netpharmgkb.org |
The transport of drug metabolites is a critical determinant of their ultimate fate in the body. Glucuronide conjugates, being more water-soluble than their parent compounds, generally require active transport to cross cell membranes. helsinki.fi In vitro models, such as isolated intestinal segments, have been employed to study these transport processes.
Studies using rat intestinal segments have demonstrated that losartan is conjugated with glucuronic acid during its transport across the intestinal wall. nih.gov This intestinal metabolism leads to the formation of a glucuronide at the N2-position of the tetrazole group. nih.gov This finding highlights that the intestine is not just a site of absorption but also an active site of metabolism for losartan. The transport of these glucuronide metabolites is likely mediated by efflux transporters such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), which are known to handle glucuronide conjugates. helsinki.fi Specifically, MRP2, MRP3, and MRP4 are recognized as important efflux transporters for glucuronide metabolites in the intestine and liver. helsinki.fi
Investigation of Formation Kinetics in Liver Microsomal Systems
In Vivo Disposition in Non-human Animal Models
In vivo studies in animal models provide a more integrated understanding of how a drug and its metabolites are handled in a whole organism, encompassing absorption, distribution, metabolism, and excretion (ADME).
Studies in conscious rats have confirmed the findings from in vitro intestinal models. Following oral administration of losartan, the N2-glucuronide metabolite is detected in the portal vein, indicating that conjugation occurs during absorption through the upper gastrointestinal tract. nih.gov Specifically, the duodenum and jejunum are the primary sites of this conjugation, with approximately 12% to 20% of the transported losartan being converted to its N2-glucuronide. nih.gov The glucuronide was not detected when sections of the ileum or colon were used, suggesting a regional specificity of the UGT enzymes in the rat intestine. nih.gov It is important to note that while the N2-glucuronide is the focus of this particular rat study, the formation of N1-glucuronide is also a recognized metabolic pathway. sci-hub.seskemman.ishelsinki.fi
Enterohepatic recirculation is a process where drugs or their metabolites are excreted in the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the portal circulation. This process can significantly prolong the half-life of a compound. Glucuronide metabolites are prime candidates for enterohepatic recirculation because they are excreted in the bile and can be hydrolyzed back to the parent drug by β-glucuronidases in the intestinal flora, allowing for reabsorption. helsinki.fi
For angiotensin II receptor blockers like losartan, enterohepatic recirculation is a known pharmacokinetic characteristic. nih.gov This recirculation can lead to multiple peaks in the plasma concentration-time profiles following administration. nih.gov The susceptibility of a glucuronide to hydrolysis by β-glucuronidase is compound-dependent, which influences the extent of recirculation. helsinki.fi
Significant species differences have been observed in the metabolism and disposition of losartan and its glucuronide metabolites. researchgate.net While N-glucuronidation is a common pathway in humans and various animal species, the specific isomers formed and their relative abundance can vary considerably. researchgate.net
For instance, studies with liver microsomes from humans, rabbits, rats, pigs, moose, and cattle all showed the production of one or two N-glucuronide isomers. researchgate.net In dogs, the major metabolites were identified as N1- and N2-glucosides, which involve conjugation with glucuronic alcohol instead of glucuronic acid. helsinki.fi In rats, the tetrazole N2-glucuronide is a prominent metabolite formed in the intestine. nih.gov These variations highlight the importance of understanding species-specific metabolic profiles during pre-clinical drug development. helsinki.fi
Table 2: Summary of Inter-species Differences in Losartan Glucuronidation This table is interactive. You can sort and filter the data.
| Species | Primary Glucuronide Metabolites Noted in Studies | Site of Metabolism | Reference |
|---|---|---|---|
| Human | N1-Glucuronide, N2-Glucuronide | Liver | researchgate.net |
| Rat | N2-Glucuronide | Intestine, Liver | researchgate.netnih.gov |
| Dog | N1-Glucoside, N2-Glucoside | Not specified | helsinki.fi |
| Rabbit | N-Glucuronides | Liver | researchgate.net |
| Pig | N-Glucuronides | Liver | researchgate.net |
| Moose | N-Glucuronides | Liver | researchgate.net |
Biological Relevance and Mechanistic Pharmacodynamics of Losartan N1 Glucuronide
Evaluation of Angiotensin II Inhibitory Potential and Other Receptor Interactions in In Vitro Systems
One study has reported that Losartan (B1675146) N1-glucuronide demonstrates inhibitory activity against angiotensin II, with a reported IC50 value of 1.4 μM. The IC50 value represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. This finding suggests that Losartan N1-Glucuronide retains some ability to counteract the effects of angiotensin II, a potent vasoconstrictor. nih.gov
Further in vitro investigations have explored the interactions of losartan and its metabolites with various receptors. Losartan and its primary active metabolite, E-3174, exhibit a high affinity for the AT1 receptor, being over 10,000 times more selective for AT1 than the AT2 receptor. nih.gov Losartan itself acts as a competitive antagonist, while E-3174 is a noncompetitive antagonist of the AT1 receptor. drugbank.comnih.gov The formation of glucuronide metabolites, such as the N2-tetrazole glucuronide, is a recognized metabolic pathway for losartan. medsafe.govt.nzmfds.go.krkentpharma.co.uk While the focus has largely been on the N2-glucuronide, the N1-glucuronide has also been identified. nih.govhelsinki.fi
| Compound | Target | Inhibitory Activity (IC50) | Notes |
|---|---|---|---|
| Losartan | AT1 Receptor | 20 nM medchemexpress.com | Competitive antagonist drugbank.comnih.gov |
| E-3174 (active metabolite) | AT1 Receptor | Potency is 10-40 times greater than losartan drugbank.comnih.gov | Non-competitive antagonist drugbank.comnih.gov |
| This compound | Angiotensin II | 1.4 μM | - |
Role of this compound as an Active or Inactive Metabolite in the Overall Pharmacological Profile of Losartan (mechanistic insights)
In addition to oxidation to E-3174, losartan also undergoes glucuronidation, a phase II metabolic process. This process involves the conjugation of glucuronic acid to the losartan molecule, which generally increases its water solubility and facilitates its excretion from the body. helsinki.fi Several UDP-glucuronosyltransferase (UGT) enzymes are involved in this process, including UGT1A1, UGT1A3, UGT1A10, UGT2B7, and UGT2B17. drugbank.com These enzymes can form different glucuronide isomers, with the N2-glucuronide being a major metabolite found in humans. medsafe.govt.nznih.govnih.gov The N1-glucuronide of losartan is also formed. nih.gov
Therefore, from a mechanistic standpoint, this compound is best characterized as a minor metabolite with significantly less pharmacological activity compared to the parent drug and its principal active metabolite, E-3174. Its formation is part of the body's natural process to clear the drug.
| Compound | Metabolic Pathway | Pharmacological Activity | Contribution to Overall Effect |
|---|---|---|---|
| Losartan | Parent Drug | Active (AT1 receptor antagonist) nih.gov | Significant |
| E-3174 | Oxidation (via CYP2C9 and CYP3A4) nih.gov | Highly Active (10-40x more potent than losartan) drugbank.comnih.gov | Major |
| This compound | Glucuronidation (via UGTs) drugbank.comnih.gov | Weakly Active | Minor |
| Losartan N2-Glucuronide | Glucuronidation (via UGTs) medsafe.govt.nznih.gov | Considered inactive medsafe.govt.nzmfds.go.kr | Minor/None |
Mechanistic Implications of this compound Formation on Drug-Drug Interactions and Drug Metabolism Pathways
The involvement of multiple enzymatic pathways in losartan's metabolism means that co-administration of drugs that inhibit or induce these enzymes could potentially alter the pharmacokinetic profile of losartan and its metabolites. For instance, strong inhibitors of CYP2C9 could decrease the formation of the highly active E-3174 metabolite, potentially reducing the therapeutic efficacy of losartan. Conversely, inducers of CYP2C9 could increase the formation of E-3174.
The UGT enzymes involved in forming this compound and other glucuronidated metabolites, such as UGT1A1, UGT1A3, UGT1A10, and UGT2B7, are also subject to inhibition and induction by other drugs. drugbank.comnih.gov Therefore, co-administered drugs that are substrates or modulators of these UGT isoforms could theoretically compete with losartan for metabolism, potentially altering the extent of glucuronidation. However, given that glucuronidation is generally a minor pathway in terms of pharmacological activity compared to the formation of E-3174, the clinical significance of drug-drug interactions involving the glucuronidation of losartan is likely to be less pronounced than those affecting the CYP450 pathway.
Genetic polymorphisms in the genes encoding for these UGT enzymes can also lead to inter-individual variability in the rate and extent of this compound formation. grantome.com This genetic variability in drug metabolism pathways contributes to the differences in drug response and side effects observed among patients.
| Enzyme Family | Specific Enzymes | Metabolic Role | Implications for Drug-Drug Interactions |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP2C9, CYP3A4 nih.gov | Formation of the active metabolite E-3174 nih.gov | High potential for clinically significant interactions with inhibitors and inducers. |
| UDP-glucuronosyltransferase (UGT) | UGT1A1, UGT1A3, UGT1A10, UGT2B7, UGT2B17 drugbank.com | Formation of glucuronide metabolites, including this compound. drugbank.comnih.gov | Potential for interactions with drugs metabolized by the same UGTs, though likely of lower clinical significance compared to CYP-mediated interactions. |
Future Research Directions in Losartan N1 Glucuronide Research
Comprehensive Elucidation of All Contributing UGTs and Potential Transporters in Losartan (B1675146) N1-Glucuronide Formation and Disposition
The formation of glucuronide metabolites of losartan is a key pathway in its metabolism, occurring through the action of UDP-glucuronosyltransferases (UGTs). Research has identified that N-glucuronidation activity is a feature of several UGTs in the 1A and 2B subfamilies. nih.gov Studies using recombinant human UGTs have shown that enzymes such as UGT1A1, UGT1A3, 2B7, and 2B17 can form the N2-glucuronide of losartan. nih.govresearchgate.net
Furthermore, the disposition of the formed Losartan N1-Glucuronide is not well understood. It has been proposed that transporter proteins are necessary to move the UDP-glucuronic acid (UDPGlcA) co-substrate into the endoplasmic reticulum and to export the resulting glucuronide conjugate out of the cell. helsinki.fihelsinki.fi The specific transporters involved in the cellular efflux of this compound have not been identified. Elucidating the roles of transporters such as Multidrug Resistance-Associated Proteins (MRPs) or Breast Cancer Resistance Protein (BCRP) in its disposition is a critical next step.
Development of Advanced Analytical Techniques for Enhanced Metabolite Profiling and Quantification
Current analytical methods for losartan primarily focus on the simultaneous quantification of the parent drug and its highly potent carboxylic acid metabolite, EXP3174, in biological matrices like plasma. nih.gov Methodologies such as High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection have been developed and validated for this purpose. nih.govajrconline.org These methods are robust for pharmacokinetic studies of the main active components, with reported limits of quantification suitable for therapeutic monitoring. benthamdirect.com
However, the comprehensive profiling and precise quantification of minor metabolites, including this compound, present a greater analytical challenge. These metabolites are often present at much lower concentrations, requiring more sensitive and selective analytical techniques. Future research should focus on the development and application of advanced analytical platforms, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS). uit.no Such techniques offer superior sensitivity and specificity, enabling the detection of low-level metabolites and providing structural confirmation. uit.no The establishment of these sophisticated methods is crucial for building detailed pharmacokinetic models that include all metabolic pathways and for investigating potential drug-drug interactions involving these minor metabolites.
Mechanistic Studies on the Interplay between N-Glucuronidation and Other Metabolic Pathways of Losartan
The metabolism of losartan proceeds along two major, parallel routes: oxidation and glucuronidation. pharmgkb.orgnih.gov The oxidative pathway, mediated primarily by cytochrome P450 enzymes CYP2C9 and, to a lesser extent, CYP3A4, converts losartan to its pharmacologically active metabolite, EXP3174. ontosight.aiontosight.aifrontiersin.org This pathway is largely responsible for the drug's therapeutic effect. frontiersin.orgnih.gov Concurrently, losartan can undergo direct conjugation to form N-glucuronide metabolites. pharmgkb.org
While these pathways are known to coexist, the mechanistic interplay between them is not fully understood. It is a critical area for future investigation, particularly how genetic polymorphisms or inhibition of one pathway affects the other. For instance, individuals with genetic variants of CYP2C9, such as CYP2C92 or CYP2C93, exhibit reduced rates of losartan oxidation to EXP3174. pharmgkb.org It is plausible that in these "poor metabolizers," the metabolic burden shifts, leading to a compensatory increase in the N-glucuronidation pathway. However, detailed mechanistic studies are required to confirm this hypothesis and to quantify the extent of this metabolic shunting. Understanding the dynamic balance between oxidation and N-glucuronidation is essential for predicting drug metabolism in diverse patient populations and for anticipating the consequences of co-administering losartan with drugs that inhibit CYP or UGT enzymes. pharmgkb.orgresearchgate.net
Q & A
Q. What are the validated analytical methods for detecting and quantifying Losartan N1-Glucuronide in biological matrices?
Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Key parameters include:
- Validation Criteria: Follow ICH guidelines for linearity (R² ≥ 0.995), precision (RSD < 15%), and recovery (80–120%) .
- Challenges: Co-elution with isomers (e.g., N2-Glucuronide) requires optimized separation conditions .
Q. How is this compound synthesized, and what are its key physicochemical properties?
Answer:
- Synthesis: Enzymatic glucuronidation via UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A3, UGT2B7) using losartan as a substrate. Purity is confirmed via NMR (¹H, ¹³C) and HPLC (>95%) .
- Properties:
Advanced Research Questions
Q. How can experimental design optimize the study of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Answer:
- Multivariate Approaches: Use factorial designs to assess variables (e.g., dose, sampling time, metabolic inhibitors). For example:
- In Vivo Models: Diabetic rat models (e.g., streptozotocin-induced) to study renal excretion and oxidative DNA damage reduction .
- Data Contradictions: Discrepancies in metabolite half-life (e.g., species-specific UGT activity) require cross-validation with human hepatocyte assays .
Q. What mechanisms underlie this compound’s role in modulating oxidative stress and atherosclerosis?
Answer:
- Pathway Inhibition: Reduces MMP-9/TIMP-1 ratio by 22% in vascular smooth muscle cells, inhibiting extracellular matrix degradation .
- Oxidative DNA Protection: Decreases 8-oxo-dG levels in diabetic nephropathy models (p < 0.01), linked to AT1 receptor blockade and ROS scavenging .
- Contradictions: Some studies report no direct antioxidant activity, suggesting effects are secondary to angiotensin II suppression .
Methodological Guidelines for Data Interpretation
Q. How should researchers address discrepancies in this compound’s CAS registry entries?
Answer:
Q. What statistical methods are recommended for analyzing dose-response relationships in glucuronidation studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
